An In-depth Technical Guide to Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is a heterocyclic compound featuring a substituted isoxazole core. The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This technical guide provides a comprehensive overview of the structure, properties, plausible synthetic routes, and potential applications of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate, with a particular focus on its relevance in modern drug discovery. The document outlines detailed theoretical protocols for its synthesis and characterization, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the architecture of many biologically active molecules. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a favored building block in the design of therapeutic agents.[1] Derivatives of isoxazole exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Notably, the 3,5-dimethylisoxazole moiety has been identified as a potent bioisostere for acetylated lysine, enabling it to function as a "reader" domain ligand for bromodomains.[2] Bromodomain and extra-terminal domain (BET) proteins, such as BRD4, are epigenetic readers that play a crucial role in transcriptional regulation and are implicated in the pathogenesis of various cancers and inflammatory diseases.[3][4] Consequently, the development of small molecule inhibitors targeting these proteins is an area of intense research. Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate, with its core 3,5-dimethylisoxazole structure and a flexible propanoate side chain at the 4-position, represents a valuable scaffold for the exploration of novel BET inhibitors and other therapeutic agents. This guide will delve into the technical details of this promising compound.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the potential of any chemical entity is a thorough characterization of its structure and physical properties.
Chemical Structure
The structure of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is characterized by a central 3,5-dimethylisoxazole ring, which is substituted at the C4 position with a methyl propanoate group.
Caption: 2D Structure of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate.
Physicochemical Data
A summary of the key physicochemical properties of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is presented in the table below. It is important to note that some of these values are predicted, as extensive experimental data for this specific compound is not widely available in the literature.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₃ | - |
| Molecular Weight | 183.20 g/mol | - |
| CAS Number | 154928-90-2 | [5] |
| Appearance | Predicted: Colorless to pale yellow liquid or solid | - |
| Boiling Point | 276.4 ± 35.0 °C (Predicted) | - |
| Density | 1.094 ± 0.06 g/cm³ (Predicted) | - |
| pKa | -1.34 ± 0.28 (Predicted) | - |
| Solubility | Predicted to be soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | - |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
A logical approach to the synthesis of the target molecule is outlined below. This pathway commences with the construction of the key intermediate, 3-(3,5-dimethylisoxazol-4-yl)propanoic acid, followed by a standard esterification procedure.
Caption: Proposed two-stage synthesis of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate.
Experimental Protocols (Theoretical)
The following are detailed, theoretical protocols for the synthesis of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate. These protocols are based on analogous reactions reported in the literature and represent a practical approach for a skilled synthetic chemist.
Protocol 1: Synthesis of 3-(3,5-dimethylisoxazol-4-yl)propanoic acid
This protocol is adapted from the concept of Michael addition to a nitro-isoxazole, a reaction type that has been demonstrated to be effective for the functionalization of the isoxazole C4 position.[6][7]
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Reaction Setup: To a solution of 3,5-dimethyl-4-nitroisoxazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add diethyl malonate (1.2 eq).
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Base Addition: Cool the reaction mixture to 0 °C in an ice bath and add a non-nucleophilic base, such as sodium hydride (NaH, 1.2 eq) or 1,8-diazabicycloundec-7-ene (DBU, 1.2 eq), portion-wise over 15 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Michael adduct.
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Hydrolysis and Decarboxylation: To the crude adduct, add a solution of aqueous sodium hydroxide (6 M) and heat the mixture to reflux for 4-6 hours. Cool the reaction mixture to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid.
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Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 3-(3,5-dimethylisoxazol-4-yl)propanoic acid.
Protocol 2: Fischer Esterification to Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate
This is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols under acidic conditions.
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Reaction Setup: In a round-bottom flask, dissolve 3-(3,5-dimethylisoxazol-4-yl)propanoic acid (1.0 eq) in an excess of methanol (MeOH), which acts as both the solvent and the reagent.
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Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1 eq).
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Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate.
Spectroscopic Analysis (Predicted)
To confirm the identity and purity of the synthesized Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate, a combination of spectroscopic techniques would be employed. Below are the predicted key spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.65 | Singlet | 3H | O-CH ₃ (Ester) |
| ~ 2.60 | Triplet | 2H | -CH ₂-COOCH₃ |
| ~ 2.40 | Triplet | 2H | Isoxazole-CH ₂- |
| ~ 2.25 | Singlet | 3H | Isoxazole-CH ₃ (at C5) |
| ~ 2.15 | Singlet | 3H | Isoxazole-CH ₃ (at C3) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 173.0 | C =O (Ester) |
| ~ 168.0 | C 5-Isoxazole |
| ~ 158.0 | C 3-Isoxazole |
| ~ 110.0 | C 4-Isoxazole |
| ~ 51.5 | O-C H₃ (Ester) |
| ~ 35.0 | -C H₂-COOCH₃ |
| ~ 22.0 | Isoxazole-C H₂- |
| ~ 12.0 | Isoxazole-C H₃ (at C5) |
| ~ 10.0 | Isoxazole-C H₃ (at C3) |
Mass Spectrometry
Electron Impact Mass Spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z = 183. Key fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 152) and the entire methoxycarbonyl group (-COOCH₃, m/z = 124). Further fragmentation of the propanoate side chain would also be expected.
Applications in Drug Discovery
The 3,5-dimethylisoxazole scaffold is a validated pharmacophore for targeting bromodomains, particularly those of the BET family.[2][4] These epigenetic readers are attractive targets for the treatment of cancer and inflammatory diseases. The propanoate side chain of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate offers a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of binding affinity and selectivity for specific bromodomains.
Caption: Potential applications of the core scaffold in drug discovery.
The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a variety of amines to generate a library of amide derivatives. This approach would enable the exploration of the chemical space around the isoxazole core, potentially leading to the discovery of novel and potent inhibitors for a range of therapeutic targets.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is not widely available, general laboratory safety precautions should be observed when handling this compound. Based on data for related compounds, it should be considered as potentially harmful if swallowed. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate represents a valuable and versatile chemical scaffold for modern drug discovery. Its 3,5-dimethylisoxazole core is a known pharmacophore for targeting important epigenetic regulators, and the propanoate side chain provides a convenient point for chemical elaboration. This technical guide has provided a comprehensive overview of its structure, plausible synthetic routes based on established chemical principles, and its potential applications in the development of novel therapeutics. The detailed theoretical protocols and predicted spectral data offer a solid foundation for researchers to synthesize and characterize this compound, paving the way for its exploration in various drug discovery programs.
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Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives - PubMed. (URL: [Link])
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